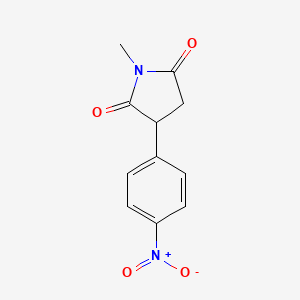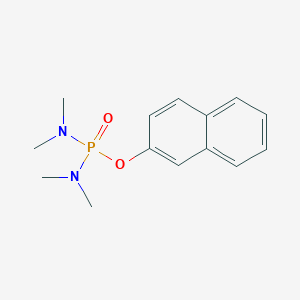![molecular formula C8H9ClN2O4S B14622728 Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester CAS No. 58358-85-3](/img/structure/B14622728.png)
Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a hydrazinecarboxylic acid moiety and a 4-chlorophenylsulfonyl group, making it a valuable reagent in organic synthesis and other chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester typically involves the reaction of hydrazinecarboxylic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: This compound is utilized in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating various chemical reactions. The hydrazinecarboxylic acid moiety can participate in nucleophilic attacks, leading to the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
- Hydrazinecarboxylic acid, methyl ester
- Hydrazinecarboxylic acid, ethyl ester
Uniqueness
Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester is unique due to the presence of the 4-chlorophenylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other hydrazinecarboxylic acid esters. This makes it particularly valuable in specific synthetic applications and research contexts.
Propiedades
Número CAS |
58358-85-3 |
|---|---|
Fórmula molecular |
C8H9ClN2O4S |
Peso molecular |
264.69 g/mol |
Nombre IUPAC |
methyl N-[(4-chlorophenyl)sulfonylamino]carbamate |
InChI |
InChI=1S/C8H9ClN2O4S/c1-15-8(12)10-11-16(13,14)7-4-2-6(9)3-5-7/h2-5,11H,1H3,(H,10,12) |
Clave InChI |
WNWMHGOEZFVUPN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NNS(=O)(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)


![Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl-](/img/structure/B14622669.png)


![3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]-](/img/structure/B14622678.png)
![N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B14622683.png)
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl-](/img/structure/B14622691.png)



![Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl-](/img/structure/B14622713.png)
